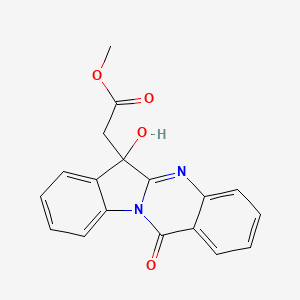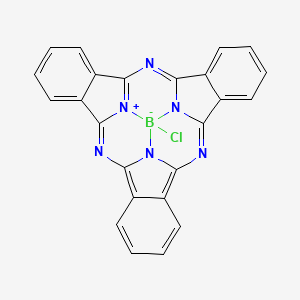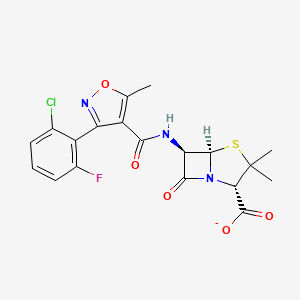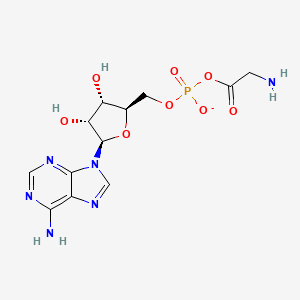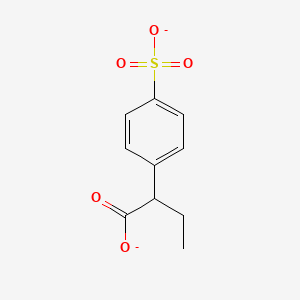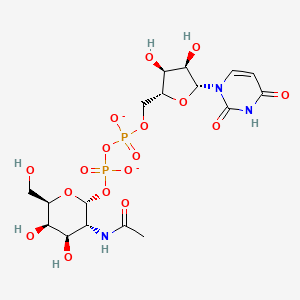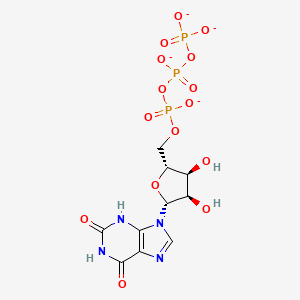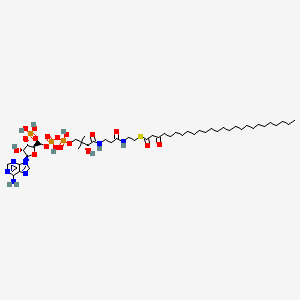
erythro-Honokitriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
erythro-Honokitriol is a natural product found in Magnolia officinalis with data available.
Aplicaciones Científicas De Investigación
Antioxidative and Anti-inflammatory Properties
Erythro-Honokitriol, a compound isolated from the stem bark of Magnolia officinalis, has been studied for its anti-inflammatory and antioxidative activities. This compound, along with others isolated from Magnolia officinalis, showed potential in inhibiting LPS-induced NO production, suggesting an anti-inflammatory action. Notably, one of the compounds displayed more potent antioxidative potential than honokiol, a well-known compound from the same family (Shen et al., 2009).
Anticholinesterase Activities
Erythro-Honokitriol has also been evaluated for its anticholinesterase activities. In a study focusing on honokiol derivatives from Magnolia officinalis, it was found that erythro-honokitriol, along with other compounds, inhibited acetylcholinesterase and butyrylcholinesterase. These findings suggest potential applications in treating neurological disorders where cholinesterase inhibitors are beneficial (Zhang et al., 2019).
Anti-Cancer Effects
Several studies have highlighted the anti-cancer potential of compounds derived from Magnolia officinalis, including erythro-honokitriol. Honokiol, a related compound, has been extensively studied for its effectiveness against various types of cancers, such as brain, breast, cervical, colon, liver, lung, prostate, skin, and hematological malignancies. These studies indicate that compounds from Magnolia officinalis, potentially including erythro-honokitriol, can modulate multiple molecular targets and oncogenic signaling pathways, making them candidates for cancer therapeutics (Banik et al., 2019).
Neuroprotective and Cognitive Enhancement Effects
Research has shown that honokiol, closely related to erythro-honokitriol, improves learning and memory impairments in mice models. This suggests that erythro-honokitriol might also possess similar neuroprotective properties, which could be beneficial in treating cognitive impairments associated with neurological disorders (Xian et al., 2015).
Hypoglycemic Effects
In the context of metabolic disorders, honokiol has been observed to have hypoglycemic effects in type 2 diabetic mice, indicating that erythro-honokitriol could also have similar effects. This opens up potential applications in managing diabetes and related metabolic syndromes (Sun et al., 2015).
Propiedades
Nombre del producto |
erythro-Honokitriol |
|---|---|
Fórmula molecular |
C18H20O5 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
(1R,2S)-1-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2,3-triol |
InChI |
InChI=1S/C18H20O5/c1-2-3-12-8-11(4-6-15(12)20)14-9-13(5-7-16(14)21)18(23)17(22)10-19/h2,4-9,17-23H,1,3,10H2/t17-,18+/m0/s1 |
Clave InChI |
LKYOLPWSGNGKSH-ZWKOTPCHSA-N |
SMILES isomérico |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)[C@H]([C@H](CO)O)O)O)O |
SMILES canónico |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(C(CO)O)O)O)O |
Sinónimos |
erythro-honokitriol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



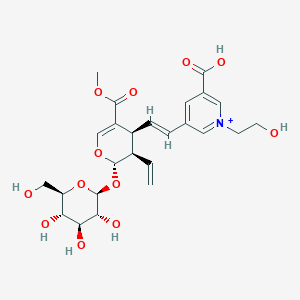
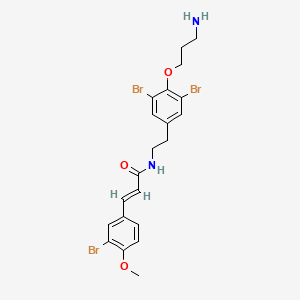
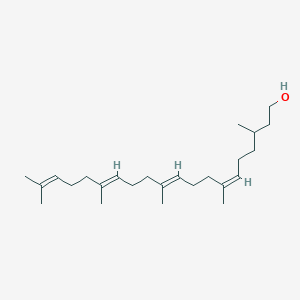
![[(1S,2S,4R)-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B1261632.png)
